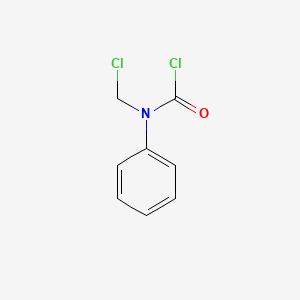

N-Chloromethyl-N-phenylcarbamoyl chloride

Vue d'ensemble

Description

N-Chloromethyl-N-phenylcarbamoyl chloride is a chemical compound with the molecular formula C8H7Cl2NO. It is known for its use as an intermediate in the synthesis of various organic compounds, particularly in the production of pesticides such as thiazolidinone . The compound appears as white crystals and is soluble in organic solvents like benzene, toluene, chloroform, and carbon tetrachloride .

Synthetic Routes and Reaction Conditions:

Phosgene Route: This method involves the reaction of N-methylaniline with phosgene to produce N-methyl-N-phenylcarbamoyl chloride. The temperature is maintained at 40°C, and phosgene is continuously bubbled through the solution while N-methylaniline is added dropwise.

Non-Phosgene Route: In this method, N-methylaniline reacts with formic acid to form N-methylformanilide. The reaction is carried out at 80°C with a controlled flow of chlorine gas.

Industrial Production Methods:

- The industrial production of this compound typically follows the phosgene route due to its efficiency and higher yield. The process involves large-scale photochemical reactors and stringent control of reaction conditions to ensure the purity and quality of the final product .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form N-phenylcarbamoyl chloride and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like benzene, toluene, and chloroform are typically used.

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Major Products:

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-Chloromethyl-N-phenylcarbamoyl chloride is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a pivotal role in the production of pharmaceuticals, where it is used to synthesize biologically active molecules and drug candidates. The compound's reactivity with nucleophiles allows for the formation of various substituted carbamoyl chlorides, which can lead to complex molecular architectures essential for drug development.

Pesticide Production

The compound is also significant in agrochemical applications, particularly in the synthesis of pesticides. Its ability to modify biological targets makes it valuable for developing new agrochemical agents that can enhance crop protection and yield .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is used to study enzyme inhibitors. Its reactivity allows researchers to explore its effects on various biochemical pathways, contributing to the understanding of enzyme mechanisms and potential therapeutic targets.

Neuroscience Applications

Recent studies have indicated that derivatives of this compound exhibit activity at nicotinic acetylcholine receptors. This suggests potential applications in developing new pharmacological agents aimed at treating neurological disorders by modulating neurotransmitter activity .

Industrial Applications

Production of Specialty Chemicals

The compound serves as a building block for synthesizing specialty chemicals used across various industries. Its versatility enables its application in creating compounds with specific functionalities tailored for industrial needs .

Safety and Handling Considerations

Given its reactive nature, appropriate safety measures must be taken when handling this compound. Risk assessments highlight potential hazards associated with its use, including toxicity and environmental impact during production and application phases .

Case Study: Synthesis of Amides

Research has demonstrated that this compound can effectively synthesize amides through nucleophilic substitution reactions with amines. This method has been explored for creating compounds with specific phenyl and chloromethyl functionalities, relevant for medicinal chemistry applications aimed at drug development.

Case Study: Neurotransmitter Modulation

Studies investigating the interaction of this compound derivatives with nicotinic acetylcholine receptors have revealed promising results in modulating neurotransmission. These findings open avenues for developing new treatments targeting neurological conditions such as Alzheimer's disease .

Mécanisme D'action

The mechanism of action of N-chloromethyl-N-phenylcarbamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted carbamoyl chlorides, which can further react to form more complex molecules . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparaison Avec Des Composés Similaires

N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Benzoyl peroxide: Used as a chlorinating agent in the non-phosgene route.

N-Methylformanilide: An intermediate in the non-phosgene route.

Uniqueness:

- N-Chloromethyl-N-phenylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various substituted carbamoyl chlorides. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Activité Biologique

N-Chloromethyl-N-phenylcarbamoyl chloride (CAS 52123-54-3) is an organic compound notable for its unique biological activities, particularly its interactions with nicotinic acetylcholine receptors and its potential applications in medicinal chemistry. This article explores its biological activity, including synthesis routes, reactivity, and case studies that highlight its significance in various research fields.

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

Appearance: Colorless to pale yellow liquid

Boiling Point: Approximately 318.8 °C

Melting Point: 45-46 °C

The compound features a chloromethyl group attached to a phenylcarbamoyl moiety, contributing to its reactivity and utility in organic synthesis. Its dual functional groups allow it to engage in both nucleophilic substitution and alkylation reactions, making it a valuable reagent in chemical biology.

This compound acts primarily as an alkylating agent, targeting nucleophiles such as amines and thiols. The electrophilic nature of the chlorine atom enables substitution reactions that lead to the formation of various biologically active derivatives. These derivatives can mimic natural substrates, particularly in neurotransmission pathways involving nicotinic acetylcholine receptors .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound and its derivatives exhibit significant binding affinity for nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for understanding the compound's potential as a pharmacological agent:

- Binding Studies: Experimental data suggest that the compound can form stable analogues that effectively mimic natural neurotransmitters, potentially leading to new therapeutic agents targeting nAChRs.

- Neurotransmission Effects: The effects on neurotransmission have been documented, with implications for drug development aimed at treating neurological disorders .

Case Studies

- Anticholinesterase Activity:

- Synthesis of Antimycobacterial Agents:

- Protein Engineering:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-phenylcarbamoyl chloride | Methyl group instead of chloromethyl | Less reactive than N-Chloromethyl counterpart |

| N,N-Dimethylcarbamoyl chloride | Two methyl groups on nitrogen | More sterically hindered, affecting reactivity |

| N-Ethyl-N-phenylcarbamoyl chloride | Ethyl group instead of chloromethyl | Different reactivity profile due to ethyl substitution |

This compound stands out due to its enhanced reactivity attributed to the chloromethyl group, making it particularly useful for synthesizing biologically active compounds.

Propriétés

IUPAC Name |

N-(chloromethyl)-N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJIXNWAWRCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459785 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-54-3 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.